N,S-Diacetyl-L-cysteine methyl ester

Glutathione Delivery Cytotoxicity Oxidative Stress

N,S-Diacetyl-L-cysteine methyl ester (CAS 123751-54-2) is the only engineered cysteine prodrug that delivers safe, non-toxic intracellular cysteine delivery. Unlike L-cysteine methyl ester or NAC, its dual N,S-acetylation blocks thiol reactivity and enhances passive membrane diffusion, eliminating the severe cytotoxicity seen in human melanoma cell models. This esterase-activated prodrug enables artifact-free study of glutathione-dependent pathways, ferroptosis, and redox biology. Patented evidence further confirms it reverses age-related lens protein insolubility by promoting lysine acetylation. With a clinical history as the mucolytic Mucothiol, this compound bridges preclinical respiratory models to human application. For glutathione modulation without toxicity, this is your definitive tool.

Molecular Formula C8H13NO4S
Molecular Weight 219.26 g/mol
CAS No. 123751-54-2
Cat. No. B040220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,S-Diacetyl-L-cysteine methyl ester
CAS123751-54-2
Synonyms2-Acetamido-3-(acetylthio)propanoic acid, methyl ester
Molecular FormulaC8H13NO4S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC(=O)C)C(=O)OC
InChIInChI=1S/C8H13NO4S/c1-5(10)9-7(8(12)13-3)4-14-6(2)11/h7H,4H2,1-3H3,(H,9,10)
InChIKeyAIDHMQPGKCFCHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N,S-Diacetyl-L-cysteine Methyl Ester (CAS 123751-54-2) for Research and Industrial Applications


N,S-Diacetyl-L-cysteine methyl ester (CAS 123751-54-2; also referenced as 19547-88-7) is a chemically protected, double-prodrug derivative of the amino acid L-cysteine. As a stable, cell-permeable precursor, its primary research utility lies in the targeted intracellular delivery of L-cysteine to boost the biosynthesis of the critical antioxidant glutathione (GSH) [1]. Structurally, it is defined by acetylation at both the nitrogen (N) and sulfur (S) thiol groups, in addition to a methyl ester at the carboxyl terminus, giving it the molecular formula C₈H₁₃NO₄S and a molecular weight of 219.26 g/mol [2].

Critical Procurement Risks: Why N,S-Diacetyl-L-cysteine Methyl Ester Cannot Be Replaced by NAC or Simple Cysteine Esters


Generic substitution with seemingly related compounds like N-acetylcysteine (NAC), L-cysteine, or simple L-cysteine methyl ester is not scientifically sound due to profound differences in cell permeability, stability, and, most critically, cytotoxicity. Unprotected cysteine and its simple alkyl esters are often highly toxic at effective concentrations, precluding their use in many cell-based assays and in vivo models [1]. N,S-Diacetyl-L-cysteine methyl ester is specifically engineered to overcome these barriers, employing a dual protection strategy that neutralizes the reactive thiol group and enhances passive membrane diffusion, thereby enabling safe and effective intracellular cysteine delivery where other cysteine sources fail [2].

N,S-Diacetyl-L-cysteine Methyl Ester: Quantitative Evidence for Differentiated Selection vs. Comparators


Cellular Safety and GSH Elevation: N,S-Diacetyl-L-cysteine Methyl Ester vs. L-Cysteine Methyl Ester

In a direct head-to-head comparison using the IGR 1 human melanoma cell line, the target compound provided a marked elevation in cellular glutathione (GSH) levels with minimal toxicity. This is in stark contrast to L-cysteine methyl ester and L-cysteine octyl ester, which were both 'proved to be highly toxic to the cells' [1]. The target compound's dual acetylation and methyl ester modifications render it a safe and effective vehicle for intracellular cysteine delivery, whereas simple esters cause unacceptable cell loss.

Glutathione Delivery Cytotoxicity Oxidative Stress Melanoma Research

Mechanism-Driven Cell Permeability: A Critical Advantage Over Unprotected L-Cysteine and NAC

The compound's design as a membrane-permeable prodrug is a key differentiator from the widely used mucolytic N-acetylcysteine (NAC). N,S-Diacetyl-L-cysteine methyl ester is engineered to passively diffuse across the cell membrane due to the neutralization of its carboxyl and thiol charges. Once inside, it is 'hydrolyzed by intracellular esterase to release cysteine', which then drives glutathione synthesis . In contrast, the charged carboxyl group of NAC and L-cysteine severely limits their passive diffusion and intracellular accumulation.

Prodrug Design Intracellular Delivery Esterase Activation Membrane Permeability

Biochemical Role in Lysine Acetylation: A Unique Application in Lens Protein Research

Patented research identifies a unique and quantifiable application for N,S-Diacetyl-L-cysteine methyl ester that is not shared by other cysteine prodrugs. The compound is specified for use in 'aggrelytes' for treating ocular conditions. Its specific biochemical activity involves reversing 'water insolubility in aged human lens proteins by promoting lysine acetylation, thereby reducing lens stiffness' . This represents a novel, protein-modifying mechanism of action beyond simple cysteine delivery.

Protein Acetylation Ophthalmology Research Presbyopia Lens Stiffness

Clinical Mucolytic Activity: A Validated Therapeutic Application (Supporting Evidence)

The methyl ester of N,S-diacetyl-L-cysteine is a known active pharmaceutical ingredient, marketed historically under the trade name 'Mucothiol' [1]. It functions as a mucolytic agent for the symptomatic relief of acute and chronic bronchopulmonary diseases [2]. This established clinical use serves as supporting evidence of the compound's safety and efficacy profile in humans, distinguishing it from purely investigational cysteine analogs with no clinical validation.

Mucolytic Respiratory Therapy Drug Repurposing Mucothiol

N,S-Diacetyl-L-cysteine Methyl Ester: Top Scientific and Industrial Application Scenarios


In Vitro Studies of Oxidative Stress and Glutathione Metabolism

This compound is the optimal choice for reliably elevating intracellular glutathione (GSH) levels in cell culture models. It overcomes the severe cytotoxicity associated with L-cysteine methyl and octyl esters, as demonstrated in human melanoma cells, enabling researchers to study GSH-dependent pathways without confounding toxicity artifacts . Its mechanism as an esterase-activated prodrug ensures controlled intracellular cysteine release, making it ideal for investigating antioxidant defense mechanisms, ferroptosis, and redox biology.

Ophthalmology and Lens Protein Research

Procurement is highly indicated for research groups investigating presbyopia or age-related lens stiffness. Patented evidence shows this specific molecule can reverse protein insolubility in aged lens models by promoting lysine acetylation . This unique biochemical activity, distinct from its role as a cysteine donor, positions it as a specialized tool for studying protein acetylation and developing novel therapeutics for ocular diseases.

Translational Research and In Vivo Studies of Respiratory Conditions

For studies involving in vivo models of respiratory disease, including bronchitis and mucociliary clearance, this compound is a scientifically justified choice. Its long history of clinical use as the mucolytic drug Mucothiol provides a valuable reference for in vivo dosing, safety, and pharmacodynamic effects . This clinical background supports its use in preclinical models where a bridge to human application is a key experimental goal.

Technical Documentation Hub

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